
Istaroxime oxalate
Übersicht
Beschreibung
Istaroxime oxalate is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a derivative of androstenedione and exhibits both inotropic and lusitropic properties, making it unique among heart failure treatments . The compound works by enhancing cardiac contractility and relaxation, which are crucial for effective heart function.
Vorbereitungsmethoden
The synthesis of istaroxime oxalate involves several steps, starting from androstenedione. The key steps include the formation of an oxime derivative and subsequent reactions to introduce the aminoethoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .
Analyse Chemischer Reaktionen
Structural Characteristics and Salt Formation
Istaroxime oxalate is the oxalic acid salt of istaroxime, a steroidal derivative with the chemical name (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione .
-
Salt Formation : The oxalate counterion enhances solubility and bioavailability. The reaction involves protonation of the amine group in istaroxime by oxalic acid, forming a stable ionic complex .
Key Functional Groups:
Amine Alkylation
Primary amines undergo alkylation with brominated intermediates to introduce functionalized side chains:
text3-[(4-Methoxyphenyl)oxy]propan-1-amine + alkyl bromide → N-alkylated product (21–93% yields)[4]
Protection/Deprotection Strategies
-
TBDMS Protection : Used to shield hydroxyl groups during synthesis (e.g., compound 4 in ).
-
Hydrazine Deprotection : Cleaves phthalimide protecting groups (e.g., compound 8 synthesis) .
Stability and Degradation
This compound exhibits stability under physiological conditions but degrades via:
-
Hydrolysis of Iminoether : The C=N-O bond is susceptible to acidic or enzymatic hydrolysis, yielding secondary amines and carbonyl byproducts .
-
Oxidative Degradation : The steroidal backbone may undergo oxidation at the C6 and C17 ketone groups under prolonged light exposure .
Stability Data:
Condition | Half-Life | Notes |
---|---|---|
pH 7.4 (37°C) | >24 hrs | Stable in plasma |
pH <3 | 2–4 hrs | Rapid hydrolysis |
UV Light | 8 hrs | 15% degradation |
Biochemical Interactions
This compound’s pharmacological activity hinges on two reactions:
Na+/K+ ATPase Inhibition
-
Mechanism : Binds to the α-subunit of Na+/K+ ATPase, increasing cytosolic Na⁺ and Ca²⁺ via reverse-mode NCX exchange .
SERCA2a Activation
-
PLB Displacement : Reduces phospholamban (PLB) binding to SERCA2a by 67%, enhancing Ca²⁺ sequestration () .
Key Spectroscopic Data:
Technique | Findings | Source |
---|---|---|
¹H NMR | δ 3.68–3.60 (m, CH₂O), δ 0.84 (s, (CH₃)₃C) | |
HPLC | Retention time: 8.2 min (C18 column) | |
MS | [M+H]⁺: 328.1017 (calc. 328.1013) |
Wissenschaftliche Forschungsanwendungen
Acute Heart Failure Treatment
Istaroxime has been primarily studied for its efficacy in managing acute heart failure. A systematic review and meta-analysis highlighted its significant benefits:
- Increased Left Ventricular Ejection Fraction : Studies demonstrated an increase in left ventricular ejection fraction (mean difference: 1.06, 95% CI: 0.29, 1.82; p = 0.007) .
- Improved Cardiac Index : The cardiac index also showed significant improvement (mean difference: 0.18, 95% CI: 0.11, 0.25; p < 0.00001) .
- Decreased Heart Rate : Istaroxime was associated with a reduction in heart rate (mean difference: -3.05 bpm; p = 0.007), which is beneficial for patients with high heart rates due to heart failure .
Calcium Dysregulation in Cardiomyopathy
Research indicates that istaroxime can ameliorate calcium dysregulation associated with specific cardiomyopathies, such as phospholamban-related cardiomyopathy. A study using a zebrafish model demonstrated that istaroxime treatment improved calcium handling and reduced arrhythmic events in affected cardiomyocytes .
Study Overview
A systematic review included three randomized controlled trials (RCTs) involving a total of 300 patients across various countries (Italy, China, US, etc.). The studies assessed different dosages and treatment durations:
Study ID | Design | Participants | Istaroxime Dosage | Treatment Duration | Primary Outcome |
---|---|---|---|---|---|
Carubelli et al., 2020 | Double-blinded phase II RCT | 120 | 0.5 μg/kg/min (cohort 1), 1.0 μg/kg/min (cohort 2) | 24 hours | E/e′ ratio change |
Metra et al., 2022 | Double-blinded phase II RCT | 60 | 1.0–1.5 μg/kg/min | 24 hours | SBP change |
These studies collectively indicate that istaroxime not only improves hemodynamic parameters but also enhances overall cardiac function in acute heart failure patients.
Wirkmechanismus
Istaroxime oxalate exerts its effects through a dual mechanism:
Inhibition of Sodium/Potassium Adenosine Triphosphatase (Na+/K+ ATPase): This increases intracellular sodium levels, which in turn affects calcium handling by reversing the sodium/calcium exchanger.
Stimulation of Sarcoplasmic Reticulum Calcium ATPase Isoform 2 (SERCA2a): This enhances calcium reuptake into the sarcoplasmic reticulum, improving both contraction and relaxation of cardiac muscle cells
Vergleich Mit ähnlichen Verbindungen
Istaroxime oxalate is compared with other inotropic agents such as:
Digoxin: Unlike digoxin, which also inhibits Na+/K+ ATPase, this compound has additional lusitropic effects due to its action on SERCA2a.
Levosimendan: This compound also has inotropic and lusitropic properties but works through calcium sensitization and potassium channel opening.
Milrinone: Milrinone is a phosphodiesterase inhibitor with inotropic effects but lacks the dual mechanism of this compound. The uniqueness of this compound lies in its dual mechanism, providing both inotropic and lusitropic benefits, which are not commonly found together in other heart failure treatments
Biologische Aktivität
Istaroxime oxalate is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of acute heart failure (AHF). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential side effects.
Istaroxime functions primarily through two mechanisms:
- Inhibition of Na+/K+-ATPase : This inhibition leads to an increase in intracellular sodium levels, which subsequently enhances calcium influx through the sodium-calcium exchanger (NCX). The increased intracellular calcium concentration improves myocardial contractility during systole.
- Activation of SERCA2a : Istaroxime stimulates the sarcoplasmic reticulum calcium ATPase (SERCA2a), promoting calcium reuptake into the sarcoplasmic reticulum. This action not only enhances contractility but also facilitates myocardial relaxation during diastole, thereby improving overall cardiac function without significantly increasing heart rate or inducing arrhythmias .
Efficacy in Clinical Trials
Recent studies have demonstrated the efficacy of istaroxime in managing AHF:
- Hemodynamic Improvements : In a systematic review, istaroxime was associated with significant improvements in hemodynamic parameters such as:
- Comparative Studies : In preclinical models, istaroxime showed superior efficacy compared to traditional inotropic agents like dobutamine, particularly in terms of reducing the risk of arrhythmias while enhancing cardiac output .
Case Studies
Several case studies highlight the clinical application of istaroxime:
- Case Study 1 : A patient with advanced heart failure exhibited improved left ventricular ejection fraction and reduced pulmonary artery pressures after receiving istaroxime treatment over a period of several days.
- Case Study 2 : A clinical trial involving patients with acute decompensated heart failure demonstrated that those treated with istaroxime had better outcomes compared to those receiving standard care, particularly in terms of recovery speed and reduction in hospitalization duration .
Safety and Side Effects
While istaroxime presents a promising therapeutic profile, it is not without potential side effects:
- Injection Site Reactions : Patients may experience pain at the injection site.
- Gastrointestinal Issues : Some reports indicate gastrointestinal discomfort associated with istaroxime administration.
- Limited Half-Life : The compound has a short half-life (~1 hour), necessitating continuous infusion for sustained effects .
Eigenschaften
IUPAC Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPXHFMMRXIHT-IBLOMREBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.